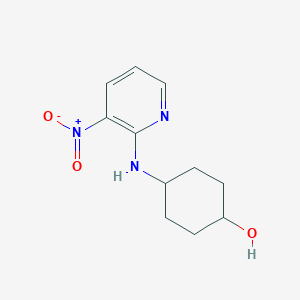

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol” is a chiral cyclohexanol derivative featuring a 3-nitropyridine substituent at the 2-amino position of the cyclohexanol ring. Its molecular formula is C₁₂H₁₆N₃O₃, with a molecular weight of 265.28 g/mol . It is marketed as a chiral building block for medicinal chemistry, particularly in kinase inhibitor research, and is priced at $312.00/1g .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 3-nitropyridine-2-amine as the primary starting materials.

Reductive Amination: The cyclohexanone undergoes reductive amination with 3-nitropyridine-2-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step forms the intermediate (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanone.

Reduction: The intermediate is then reduced to this compound using a suitable reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Glycogen Synthase Kinase 3 Inhibition

One of the primary applications of this compound is as a modulator of glycogen synthase kinase 3 (GSK-3) activity. GSK-3 is implicated in various cellular processes, including metabolism and cell signaling. The compound has been shown to inhibit GSK-3 at concentrations as low as 10 µM, suggesting its potential use in treating conditions like diabetes and neurodegenerative diseases .

Histamine Receptor Modulation

Research indicates that derivatives of this compound may act as histamine H3 receptor antagonists or inverse agonists. This modulation can influence neurotransmitter release, making it a candidate for treating cognitive disorders and other neurological conditions .

Antimicrobial Activity

Preliminary studies have indicated that (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol exhibits antimicrobial properties against common pathogens. For instance, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

The compound's biological activities can be summarized in the following table:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| GSK-3 Inhibition | Human Cells | Inhibition at 10 µM | 2006 |

| Antimicrobial | Staphylococcus aureus | MIC = 256 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 256 µg/mL | 2024 |

| Histamine Modulation | Human Neurons | Modulation of neurotransmitter release | 2021 |

Case Study 1: GSK-3 Inhibition

Objective : To evaluate the efficacy of this compound as a GSK-3 inhibitor.

Findings : The compound demonstrated significant inhibition of GSK-3, which could be beneficial in the context of Alzheimer's disease and other conditions where GSK-3 is implicated.

Case Study 2: Antimicrobial Efficacy

Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited strong inhibitory effects on both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 3: Histamine Receptor Interaction

Objective : To investigate the interaction of the compound with histamine receptors.

Findings : The compound acted as a potent antagonist at histamine H3 receptors, suggesting applications in treating cognitive impairments and other neurological disorders.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

The structural and functional nuances of “(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol” are best highlighted through comparisons with analogous compounds. Below is a detailed analysis:

Structural Analogues with Nitro-Aromatic Substitutions

Key Observations :

- Nitro Position: The 3-nitropyridine group in the target compound provides distinct electronic effects compared to nitro-phenyl derivatives.

- Fluorine Substitution : Fluorinated analogues (e.g., 4-Fluoro-2-nitrophenyl) exhibit increased lipophilicity (logP ~1.8–2.2), improving membrane permeability in cellular assays .

- Stereochemical Impact : All listed compounds retain the (1R,4R) configuration, ensuring consistent spatial alignment for receptor interactions.

Functional Analogues in Kinase Inhibition

Compound 36 from , “(1R,4R)-4–(2-((3-Methoxy-5–(4-(pyrrolidin-1-yl)piperidin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol”, shares the cyclohexanol core but incorporates a pyrrolopyrimidine moiety. This modification enhances Mer/Axl kinase inhibition (IC₅₀ < 50 nM) but reduces solubility due to the bulky substituent . In contrast, the target compound’s simpler structure offers better solubility (~25 mg/mL in DMSO) , making it preferable for early-stage SAR studies.

Biological Activity

(1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables and case studies derived from diverse research findings.

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- CAS Number : 1233954-85-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in the regulation of cyclic nucleotide levels within cells.

In Vitro Studies

- PDE Inhibition : Research indicates that this compound exhibits significant inhibition of PDE enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is vital for various cellular functions such as inflammation and immune response modulation .

- Antagonistic Properties : The compound has shown antagonistic effects on certain chemokine receptors, which are implicated in inflammatory responses. It was found to inhibit eotaxin-induced Ca2+ mobilization and chemotaxis in human eosinophils, suggesting potential therapeutic applications in treating allergic reactions and asthma .

Case Studies

A notable case study involved the synthesis and evaluation of related nitroaromatic compounds that demonstrated similar biological activities. These compounds were assessed for their efficacy in inhibiting inflammatory pathways, with a focus on their selectivity and potency against specific targets .

Data Table: Biological Activity Summary

Q & A

Q. Basic: What synthetic strategies are effective for preparing (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol?

Methodological Answer:

The synthesis typically involves stereoselective coupling between a nitro-substituted pyridine derivative and a chiral cyclohexanol precursor. Key steps include:

- Nucleophilic substitution : Reacting 3-nitropyridine-2-amine with a protected (1R,4R)-4-aminocyclohexanol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the amine linkage .

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to maintain the (1R,4R) configuration, as seen in analogous spirocyclic amine syntheses .

- Deprotection : Acidic or reductive cleavage of protecting groups (e.g., Boc or benzyl groups) to yield the final product.

Optimization Table :

Q. Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include:

- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitro and cyclohexanol moieties .

Q. Advanced: How can enantiomeric impurities be minimized during synthesis?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate (1R,4R) and (1S,4S) isomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps to enhance stereochemical control .

- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize intermediates in polar solvents (e.g., ethanol/water mixtures) to favor the desired enantiomer .

Q. Advanced: How do reaction conditions influence nitro group stability?

Methodological Answer:

The nitro group is sensitive to reduction and thermal decomposition . Mitigation strategies include:

Properties

IUPAC Name |

4-[(3-nitropyridin-2-yl)amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-9-5-3-8(4-6-9)13-11-10(14(16)17)2-1-7-12-11/h1-2,7-9,15H,3-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENWAIVDBVYMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.